molecular formula C19H21N3O6S B3011227 N-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1359644-20-4

N-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3011227
CAS No.: 1359644-20-4
M. Wt: 419.45
InChI Key: JHMKGZKNUFKZOC-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by three key structural motifs:

  • 1,3-Benzodioxol group: A methylenedioxy-substituted aromatic ring, commonly associated with metabolic stability and enhanced lipophilicity in bioactive compounds.
  • Acetamide linker: A flexible moiety facilitating interactions with target proteins via hydrogen bonding.
  • Dihydropyridinone-piperidine sulfonyl core: A heterocyclic system featuring a lactam (2-oxo group) and a sulfonamide-substituted piperidine, which may contribute to basicity and solubility.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c23-18(20-14-4-6-16-17(10-14)28-13-27-16)12-21-11-15(5-7-19(21)24)29(25,26)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMKGZKNUFKZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a dihydropyridine core , which are significant for its biological activity. The molecular formula is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S with a molecular weight of approximately 396.49 g/mol. Key properties include:

PropertyValue
Molecular Weight396.49 g/mol
LogP3.2434
Polar Surface Area74.404 Ų
Hydrogen Bond Acceptors8

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For instance, it has been shown to modulate calcium channel activity, which is crucial for neuronal excitability and neurotransmitter release.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.25 mg/mL
Staphylococcus aureus0.5 mg/mL
Pseudomonas aeruginosa1 mg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. The mechanism involves the stabilization of calcium homeostasis and the reduction of reactive oxygen species (ROS) levels.

Study 1: Neuroprotective Mechanisms

In a study conducted by Salem et al. (2015), this compound was tested in a model of ischemic stroke. The results indicated that the compound significantly reduced neuronal death and improved functional recovery post-stroke by inhibiting apoptosis pathways and enhancing antioxidant defenses.

Study 2: Antimicrobial Efficacy

A comprehensive screening of various derivatives of this compound revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted that modifications on the piperidine ring could enhance antimicrobial potency.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name / ID Core Structure Key Substituents Functional Implications Evidence Source
Target Compound Dihydropyridinone 1,3-Benzodioxol, Piperidine-sulfonyl Potential CNS activity, enzyme inhibition -
(S)-2-(5-(but-3-en-1-yl)... (11p) Benzodiazepine Pyrimido[4,5-d]pyrimidinone, Methyl groups DNA-targeted or kinase inhibition
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide Piperidine-acetamide Benzyl, Phenyl Potential analgesic or receptor ligand
(R/S)-N-[(2S,4S,5S)-... (PF 43(1)) Hexan-2-yl stereoisomer Phenoxy, Tetrahydropyrimidin-1(2H)-yl Stereospecific enzyme binding
Key Observations:
  • Benzodioxol vs. Benzodiazepine Cores : The target compound’s 1,3-benzodioxol group differs from the benzodiazepine core in 11p , which is associated with GABA receptor modulation. This suggests divergent biological targets.
  • Sulfonamide vs. Benzylpiperidine : The piperidine-sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the benzylpiperidine in ’s analog .
  • Stereochemical Complexity: Compounds in emphasize stereospecificity, whereas the target compound’s dihydropyridinone core lacks explicit stereochemical details in the provided data.

Functional Group Impact

  • Acetamide Linker: Present in all compounds, this group likely mediates target binding.
  • Sulfonamide (Piperidine-1-sulfonyl) : This electron-withdrawing group may improve metabolic stability compared to the butenyl or methyl substituents in 11p .
  • Dihydropyridinone Lactam: The 2-oxo group could mimic transition states in enzymatic reactions, similar to lactam-based protease inhibitors.

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